molecular formula C14H27N3O2 B11849668 Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate

Cat. No.: B11849668
M. Wt: 269.38 g/mol
InChI Key: AAJZUXUBXOXSTB-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H27N3O2. It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and an aminocyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-aminocyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays or as a tool for studying specific biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in areas where its unique structure could provide specific benefits .

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-[(4-aminocyclohexyl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-10(15)5-7-11/h10-12,16H,4-9,15H2,1-3H3

InChI Key

AAJZUXUBXOXSTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2CCC(CC2)N

Origin of Product

United States

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